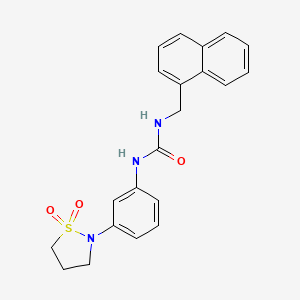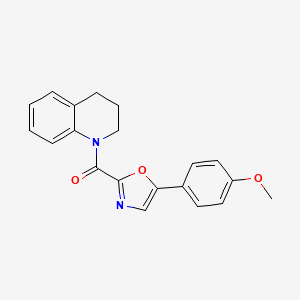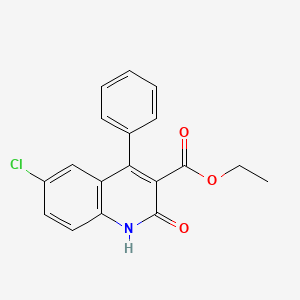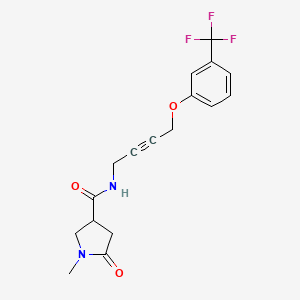
1-methyl-5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis: Researchers have developed synthetic routes to access TFM-containing compounds. For instance, the synthesis of our compound involves reacting a specific precursor with 4-methylbenzoate and MTBE .
Antibacterial Activity
The TFM group has shown promise in antibacterial agents. Researchers have synthesized derivatives with varying substituents (e.g., N’-Et, N’-H, N’-Ph) and evaluated their antibacterial properties . Investigating structure-activity relationships (SAR) can guide drug design.
Anti-HIV Research
Indole derivatives, which share some structural features with our compound, have been studied for their anti-HIV potential. Molecular docking studies can reveal interactions with viral proteins .
Neurotoxicity Assessment
In a novel study, a pyrazoline derivative (similar to our compound) was evaluated for neurotoxic potential. Researchers assessed its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain . Our compound’s neurotoxicity profile warrants investigation.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs , which could influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing trifluoromethyl groups have been associated with various pharmacological activities , suggesting that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the metabolic stability of drugs , which could impact the bioavailability of this compound.
Result of Action
The trifluoromethyl group has been associated with various pharmacological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
1-methyl-5-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-22-11-12(9-15(22)23)16(24)21-7-2-3-8-25-14-6-4-5-13(10-14)17(18,19)20/h4-6,10,12H,7-9,11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAIKKPNBURHKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)
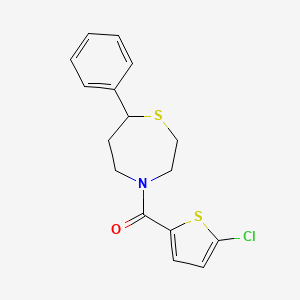
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)

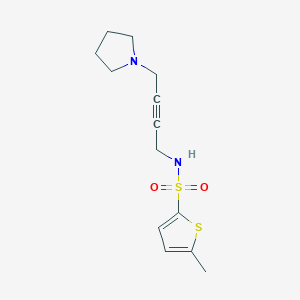
![N-(3,4-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2356560.png)
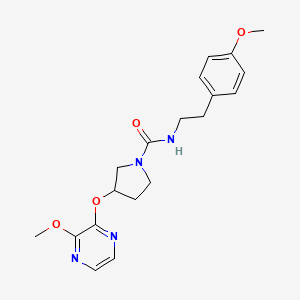
![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)
![N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2356565.png)
